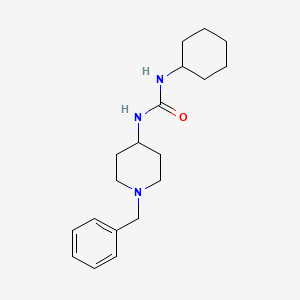![molecular formula C15H21N3O B5684929 {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5684929.png)
{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochloride, also known as IMP-α, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear import protein importin α, which plays a crucial role in the regulation of gene expression.
作用机制
{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα exerts its inhibitory effect on nuclear import by binding to the nuclear localization signal (NLS) of cargo proteins, which is recognized by importin α. This binding prevents the formation of the import complex and subsequent nuclear translocation of the cargo protein. This compoundα has been shown to selectively inhibit the nuclear import of certain NLS-containing proteins, while having little effect on others.
Biochemical and Physiological Effects
This compoundα has been shown to have a wide range of biochemical and physiological effects, depending on the specific cargo protein targeted. For example, inhibition of the nuclear import of transcription factors can lead to altered gene expression and cellular differentiation. Inhibition of the nuclear import of tumor suppressors can result in increased cell proliferation and survival. This compoundα has also been shown to inhibit the replication of certain viruses, such as human immunodeficiency virus (HIV) and simian virus 40 (SV40).
实验室实验的优点和局限性
One of the main advantages of using {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in lab experiments is its high selectivity and potency. It allows for the specific inhibition of nuclear import of target proteins without affecting other cellular processes. Another advantage is its ability to be used in both in vitro and in vivo experiments. However, one limitation of using this compoundα is its potential off-target effects, which can lead to unintended inhibition of other proteins. Additionally, the high cost and limited availability of this compoundα can be a barrier for some researchers.
未来方向
There are several possible future directions for the use of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα in scientific research. One direction is the development of more potent and selective inhibitors of nuclear import proteins, which can be used to target specific disease pathways. Another direction is the use of this compoundα in combination with other drugs to enhance their efficacy. Finally, the use of this compoundα in vivo studies to investigate its therapeutic potential in various diseases, such as cancer and viral infections, is an important future direction.
Conclusion
In conclusion, this compound, or this compoundα, is a potent and selective inhibitor of nuclear import protein importin α, which has been widely used in scientific research. Its ability to selectively inhibit nuclear import of target proteins has made it a valuable tool for investigating the role of nuclear transport in gene expression regulation and disease pathways. The development of more potent and selective inhibitors and the use of this compoundα in combination with other drugs are promising future directions for the use of this compound in scientific research.
合成方法
The synthesis of {2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα involves a series of chemical reactions, including the condensation of indole-4-carboxaldehyde with morpholine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by treatment of the resulting amine with hydrochloric acid. The purity and yield of this compoundα can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学研究应用
{2-[4-(1H-indol-4-ylmethyl)-2-morpholinyl]ethyl}amine dihydrochlorideα has been extensively used in scientific research as a tool to study the nuclear transport pathway and its role in gene expression regulation. It has been shown to inhibit the nuclear import of various proteins, including transcription factors, tumor suppressors, and viral proteins. This compoundα has also been used to investigate the molecular mechanisms of various diseases, such as cancer and viral infections.
属性
IUPAC Name |
2-[4-(1H-indol-4-ylmethyl)morpholin-2-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-6-4-13-11-18(8-9-19-13)10-12-2-1-3-15-14(12)5-7-17-15/h1-3,5,7,13,17H,4,6,8-11,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPBYYPGBIBMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=C3C=CNC3=CC=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B5684850.png)
![[4-benzyl-1-(2,3,4-trimethoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B5684857.png)

![1-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5684867.png)



![diethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B5684898.png)


![[2-(3-{[rel-(1S,5R)-3-benzyl-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}phenyl)ethyl]amine dihydrochloride](/img/structure/B5684932.png)
![N,N-dimethyl-6-(1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-4-yl)-2-pyrazinecarboxamide](/img/structure/B5684936.png)
![4-[(2,6-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5684943.png)

